REACTION_CXSMILES
|
[CH3:1][N:2]([S:17]([CH3:20])(=[O:19])=[O:18])[C:3]1[CH:4]=[C:5]([C:13]([O:15][CH3:16])=[O:14])[CH:6]=[C:7]([CH:12]=1)[C:8]([O:10]C)=[O:9].[OH-].[K+].CO.Cl>O1CCCC1>[CH3:16][O:15][C:13]([C:5]1[CH:6]=[C:7]([CH:12]=[C:3]([N:2]([CH3:1])[S:17]([CH3:20])(=[O:19])=[O:18])[CH:4]=1)[C:8]([OH:10])=[O:9])=[O:14] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=1C=C(C=C(C(=O)OC)C1)C(=O)OC)S(=O)(=O)C
|
Name
|
Example 5
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
360 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice water
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° C. for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added the reaction mixture dropwise
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Type
|
FILTRATION
|
Details
|
by filtering
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=C(C(=O)O)C=C(C1)N(S(=O)(=O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 113 mmol | |
AMOUNT: MASS | 32.4 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |